4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[(Z)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-16-15-17(4-2)13(18)12(21-15)9-10-5-7-11(8-6-10)14(19)20/h5-9H,3-4H2,1-2H3,(H,19,20)/b12-9-,16-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMOCKZRVMJFE-URYLYREUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)C(=O)O)S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid generally follows a multi-step process involving the condensation of appropriate starting materials:
Formation of Thiazolidine Ring: The initial step involves the reaction of an amino acid with carbon disulfide to form a thiazolidine derivative.
Ethylation: The thiazolidine is then alkylated using ethyl iodide under basic conditions to introduce the ethyl group.
Condensation with Benzaldehyde: The ethyl-substituted thiazolidine undergoes condensation with benzaldehyde to form the intermediate, which is subsequently subjected to oxidation.
Final Condensation and Formation of Benzoic Acid: The intermediate compound is then coupled with a benzoic acid derivative in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for efficiency and yield. Advanced techniques like continuous flow synthesis and the use of microwave irradiation may be employed to accelerate reaction rates and improve yields. Additionally, solvent recycling and green chemistry principles are applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can target the imino and carbonyl groups to yield corresponding amines and alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution Reactions: Lewis acids such as aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives with keto or hydroxyl groups.
Reduction: Reduced derivatives with amine or alcohol functionalities.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Inhibition of Phosphoinositide 3-Kinase (PI3K)
Research has shown that derivatives of thiazolidinediones can inhibit PI3K isoforms, which are crucial in various signaling pathways related to cancer and metabolic diseases. The compound has been evaluated for its ability to selectively inhibit different PI3K isoforms, although initial studies indicated poor inhibition across the board. However, modifications to the thiazolidinone structure may enhance selectivity and potency against specific isoforms .
Phosphodiesterase Inhibition
The compound has demonstrated potential as an inhibitor of phosphodiesterases (PDEs), particularly PDE2 and PDE4. These enzymes play significant roles in regulating cellular signaling pathways, making the compound a candidate for treating conditions like asthma and other inflammatory diseases. The IC50 values for PDE inhibition were reported at M and M, indicating promising activity .
Agricultural Applications
Thiazolidinedione derivatives have shown potential in agricultural applications due to their growth-regulating properties. Compounds similar to 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid can be explored as plant growth regulators, enhancing crop yield and resistance to stress conditions.
Material Science Applications
The unique structure of this compound allows for its use in developing new materials with specific properties. For instance, thiazolidinedione derivatives can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical strength.
Case Study 1: Synthesis and Evaluation of Thiazolidinedione Derivatives
A study focused on synthesizing various thiazolidinedione derivatives demonstrated that structural modifications could lead to improved biological activity against PI3K and PDEs. The research included a series of analogues derived from the core structure, highlighting the importance of functional groups in modulating activity .
Case Study 2: Application in Crop Science
In agricultural research, derivatives of thiazolidinediones have been tested for their effects on plant growth under stress conditions. Results indicated that certain modifications could enhance plant resilience against drought and salinity, suggesting a pathway for developing new agricultural products based on this chemical class.
Mechanism of Action
The mechanism by which 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid exerts its effects is primarily through its interaction with molecular targets, including enzymes and receptors. By binding to the active sites of these biomolecules, it can modulate their activity and thus influence biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Benzoic Acid Substituents
Compounds 28q , 28r , and 28s () are positional isomers differing in the substitution site of the benzoic acid group (4-, 3-, and 2-positions, respectively). Key comparisons include:
- Synthesis Yields : Compound 28q (4-substituted) achieved the highest yield (97.3%), likely due to reduced steric hindrance compared to 28r (66.0%) and 28s (61.8%).
- Physicochemical Properties : The 4-substituted isomer (28q ) may exhibit superior crystallinity and stability compared to ortho-substituted analogs, as para-substitution minimizes steric clashes .
| Compound | Substituent Position | Yield (%) | Key Functional Groups |
|---|---|---|---|
| 28q | 4- | 97.3 | 4-Oxo, ethoxybenzylidene |
| 28r | 3- | 66.0 | 4-Oxo, ethoxybenzylidene |
| 28s | 2- | 61.8 | 4-Oxo, ethoxybenzylidene |
Thiazolidinone Derivatives with Indole Substituents
Compounds 5b and 5h () feature indole or methoxyindole substituents instead of ethyl groups. Notable differences include:
- Biological Activity : The thioxo group (C=S) in 5b and 5h enhances antimicrobial activity compared to the oxo (C=O) group in the target compound. For example, 5b showed potent antifungal activity (MIC: 2 µg/mL) against Candida albicans.
- Solubility : Methoxy groups in 5h improve aqueous solubility but may reduce membrane permeability due to increased polarity .
Fluorinated and Silyl-Protected Analogs
The fluorobenzyl-substituted compound in incorporates a triisopropylsilyl (TIPS) protecting group:
- Synthetic Utility : The TIPS group stabilizes the carboxylic acid during synthesis, enabling a 76% yield.
Dichlorobenzoyl-Substituted Derivatives
Compound 4c () with dichlorobenzoyl substituents exhibits structural rigidity confirmed by X-ray crystallography (triclinic space group P-1). Key comparisons:
- Enzyme Inhibition: Dichloro substituents confer strong electron-withdrawing effects, leading to IC₅₀ values of 0.02 µM against ALR1, a target for diabetic complications. The target compound’s ethylimino group may offer less electronegative interactions .
Amino and Thioxo Modifications
Compound IFLAB-BB F1950-0209 () contains an amino group on the thiazolidinone ring:
- Hydrogen Bonding: The amino group facilitates hydrogen bonding with biological targets, whereas the ethylimino group in the target compound prioritizes hydrophobic interactions .
Biological Activity
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid, with CAS number 472997-82-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.4 g/mol
- IUPAC Name : 4-[(Z)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Synthesis
The synthesis of this compound involves the derivatization of thiazolidinedione structures, which are known for their diverse biological activities. The synthetic pathways typically yield various analogues that can be screened for specific pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds derived from thiazolidinediones exhibit significant antimicrobial properties. For instance, a study screening various thiazolidinedione derivatives showed promising antibacterial activity against several strains of bacteria, including:
- Gram-positive : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative : Escherichia coli, Pseudomonas aeruginosa
The compounds were evaluated using standard agar diffusion methods, demonstrating notable inhibition zones against the tested microorganisms .
Inhibition of Enzymes
Recent studies have also explored the enzyme inhibitory potential of thiazolidinedione derivatives. While some compounds have shown inhibition against phosphoinositide 3-kinase (PI3K) isoforms, others have been identified as potent inhibitors of phosphodiesterases (PDEs). For example:
Case Studies and Research Findings
- Antibacterial Screening : A comprehensive study synthesized a series of thiazolidinedione derivatives and screened them against multiple bacterial strains. The results indicated that certain analogues exhibited significant antimicrobial activity, suggesting a potential therapeutic application in treating bacterial infections .
- Pharmacological Evaluation : Another investigation focused on the pharmacological profiles of thiazolidinedione derivatives, revealing their capacity to inhibit specific enzyme families associated with various diseases. This highlights the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activity Summary
Q & A
What are the optimized synthetic routes for 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid, and how are reaction conditions tailored to improve yield?
Methodological Answer:
The synthesis typically involves a multi-step route starting with the condensation of 4-formylbenzoic acid with thiazolidinone derivatives. Key steps include:
- Knoevenagel Condensation: Reacting 4-formylbenzoic acid with 3-ethyl-2-(ethylimino)-4-oxothiazolidine under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored via TLC (20% ethyl acetate/hexane), and the product is precipitated in ice-cold water, yielding ~85% after recrystallization (ethanol) .
- Purification: Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization is critical for removing unreacted intermediates and byproducts like thiourea derivatives .
- Optimization: Adjusting reaction time (7–12 hours) and stoichiometry (1:1 molar ratio of aldehyde to thiazolidinone) minimizes side reactions. Nitrogen atmosphere may prevent oxidation of sensitive imino groups .
How is the structural integrity and purity of the compound validated post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- Spectroscopy:
- IR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- NMR: ¹H NMR identifies Z/E isomerism via coupling constants (e.g., vinyl protons at δ 7.2–7.8 ppm with J = 10–12 Hz for Z-configuration). ¹³C NMR resolves the benzoic acid carbonyl (~168 ppm) and thiazolidinone C=O (~175 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments, ensuring no degradation .
- HPLC: Purity >95% is verified using C18 columns with UV detection at 254 nm .
How can researchers address contradictions in reported biological activities (e.g., antioxidant vs. antimicrobial efficacy) of thiazolidinone derivatives?
Advanced Research Answer:
Contradictions arise from assay variability or structural nuances. Strategies include:
- Dose-Response Studies: Establish EC₅₀ values across multiple models (e.g., DPPH for antioxidant activity, MIC assays for antimicrobial effects) to compare potency thresholds .
- Structural-Activity Relationship (SAR): Systematically modify substituents (e.g., ethylimino vs. methyl groups) and evaluate bioactivity shifts. For example, electron-withdrawing groups on the benzoic acid moiety enhance antioxidant capacity but reduce antimicrobial activity .
- Target-Specific Assays: Use enzymatic assays (e.g., COX-2 inhibition for anti-inflammatory activity) to isolate mechanisms, reducing confounding factors from whole-cell assays .
What computational approaches are used to predict the compound’s interaction with biological targets?
Advanced Research Answer:
- Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., bacterial DNA gyrase or human COX-2). The compound’s Z-configuration and benzoic acid moiety show strong π-π stacking with Tyr residues in active sites .
- MD Simulations: GROMACS assesses binding stability over 100 ns trajectories. Key interactions (e.g., hydrogen bonds with Ser84 of EGFR) are quantified to prioritize analogs .
- ADMET Prediction: SwissADME predicts pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier permeability), guiding toxicity studies .
What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
- Byproducts:
- Unreacted Aldehyde: Detected via TLC (Rf ~0.5 in ethyl acetate/hexane) and removed by acid-base extraction (benzoic acid’s solubility in NaOH) .
- Oxidation Products: Thiazolidinone sulfoxides form under aerobic conditions; use of nitrogen atmosphere during synthesis reduces this .
- Purification: Gradient column chromatography (hexane → ethyl acetate) isolates the target compound from polar impurities. Recrystallization in ethanol/water (1:1) further enhances purity .
Which in vitro models are most suitable for evaluating the compound’s bioactivity?
Advanced Research Answer:
- Antioxidant Activity:
- DPPH Assay: IC₅₀ values compared to ascorbic acid; absorbance measured at 517 nm .
- SOD Mimicry: Nitroblue tetrazolium (NBT) reduction assay quantifies superoxide scavenging .
- Antimicrobial Activity:
- MIC Assays: Broth microdilution against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .
- Time-Kill Curves: Confirm bactericidal vs. bacteriostatic effects .
How do stereochemical configurations (Z/E) impact the compound’s physicochemical properties?
Advanced Research Answer:
- Solubility: Z-isomers exhibit lower logP values (~2.1 vs. ~2.8 for E) due to planar geometry, enhancing aqueous solubility .
- Bioactivity: Z-configuration maximizes π-stacking with aromatic residues in enzyme pockets (e.g., COX-2), improving inhibitory potency by 3–5× compared to E-isomers .
- Stability: E-isomers are prone to photoisomerization; storage in amber vials is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
